molecular formula C12H8Cl4N2 B14656013 3,3',5,5'-Tetrachlorobenzidine CAS No. 41687-08-5

3,3',5,5'-Tetrachlorobenzidine

Cat. No.: B14656013
CAS No.: 41687-08-5
M. Wt: 322.0 g/mol
InChI Key: QCBOCNIRTOWNIW-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrachlorobenzidine: is an organic compound with the chemical formula C12H8Cl4N2. It is a derivative of benzidine, where four hydrogen atoms are replaced by chlorine atoms. This compound is primarily used as an intermediate in the production of dyes and pigments. It is known for its stability and resistance to various chemical reactions, making it a valuable component in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetrachlorobenzidine is synthesized through the reduction of 2,5-dichloronitrobenzene using zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .

Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetrachlorobenzidine involves the same reduction and rearrangement processes. The dihydrochloride form of the compound melts at 230°C and is marketed as the free base for use in producing yellow pigments .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetrachlorobenzidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachlorobenzidine involves its ability to undergo oxidation and reduction reactions. In biochemical assays, it acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase. This reaction results in the formation of colored complexes, which can be measured spectrophotometrically .

Comparison with Similar Compounds

Uniqueness: 3,3’,5,5’-Tetrachlorobenzidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and resistance to various chemical reactions make it particularly valuable in industrial applications .

Properties

CAS No.

41687-08-5

Molecular Formula

C12H8Cl4N2

Molecular Weight

322.0 g/mol

IUPAC Name

4-(4-amino-3,5-dichlorophenyl)-2,6-dichloroaniline

InChI

InChI=1S/C12H8Cl4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

QCBOCNIRTOWNIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

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